molecular formula C9H10FNO4 B2606688 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene CAS No. 131055-85-1

1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene

Cat. No.: B2606688
CAS No.: 131055-85-1
M. Wt: 215.18
InChI Key: SWHNFGFHPPSJAP-UHFFFAOYSA-N
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Description

1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene (CAS: 131055-85-1) is a substituted nitroaromatic compound featuring a benzene ring with three distinct functional groups: a fluorine atom at position 1, a nitro group (-NO₂) at position 2, and a 2-methoxyethoxy (-OCH₂CH₂OCH₃) group at position 3. This structural arrangement confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. The 2-methoxyethoxy chain enhances solubility in polar aprotic solvents, while the nitro and fluorine groups influence reactivity in electrophilic substitution and reduction reactions .

Properties

IUPAC Name

1-fluoro-3-(2-methoxyethoxy)-2-nitrobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO4/c1-14-5-6-15-8-4-2-3-7(10)9(8)11(12)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWHNFGFHPPSJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCOC1=C(C(=CC=C1)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene typically involves the nitration of 1-Fluoro-3-(2-methoxyethoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. Continuous flow reactors may be used to enhance the efficiency and safety of the nitration process.

Chemical Reactions Analysis

Types of Reactions

1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.

    Substitution: The fluoro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.

    Oxidation: The methoxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, ammonia in ethanol.

    Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Major Products Formed

    Reduction: 1-Fluoro-3-(2-methoxyethoxy)-2-aminobenzene.

    Substitution: 1-(Nucleophile)-3-(2-methoxyethoxy)-2-nitrobenzene.

    Oxidation: 1-Fluoro-3-(2-methoxyethoxy)benzaldehyde, 1-Fluoro-3-(2-methoxyethoxy)benzoic acid.

Scientific Research Applications

1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving nitroaromatic compounds. It serves as a model substrate to investigate the mechanisms of nitroreductases.

    Industry: Used in the production of specialty chemicals and materials, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene depends on the specific application and the target molecule. In biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The fluoro group can enhance the compound’s stability and bioavailability by influencing its electronic properties and interactions with biological targets.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary in substituent type, position, and electronic effects. Below is a detailed comparison:

Substituent Position and Halogen Variants

  • 1,5-Difluoro-3-methoxy-2-nitrobenzene (CAS: 66684-61-5): Similarity: 0.92 . Differences: Contains a methoxy (-OCH₃) group at position 3 and fluorine atoms at positions 1 and 5. Applications: Used in fluorinated drug intermediates due to enhanced metabolic stability .
  • 4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene :

    • Structural Analog: Bromine replaces fluorine at position 4 .
    • Reactivity: Bromine’s larger size and lower electronegativity make it a better leaving group in nucleophilic substitutions, unlike fluorine, which is typically inert in such reactions.

Alkoxy Group Variations

  • 1-(Difluoromethoxy)-3-nitrobenzene (CAS: 22236-07-3): Similarity: Features a difluoromethoxy (-OCF₂H) group instead of 2-methoxyethoxy . Properties: The CF₂H group acts as a hydrogen bond donor, enhancing interactions in bioactive molecules . Applications: Common in agrochemicals as a bioisostere for hydroxyl groups .
  • 6-Fluoro-2-(1,1,1,3,3,3-hexafluoropropan-2-yloxy)nitrobenzene (CAS: 123950-47-0) :

    • Substituent: A highly fluorinated alkoxy group increases lipophilicity and electron-withdrawing effects .
    • Stability: Resists oxidative degradation, making it suitable for high-performance materials .

Nitro Group Positioning

  • 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene (CAS: 314298-13-0) :
    • Similarity: 0.90 .
    • Differences: Nitro group at position 4 and a methyl group at position 2. Steric hindrance from the methyl group may reduce reactivity in aromatic substitutions.

Comparative Data Table

Compound Name CAS Number Molecular Formula Key Substituents Similarity Score Applications
1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene 131055-85-1 C₉H₁₀FNO₅ F (1), NO₂ (2), -OCH₂CH₂OCH₃ (3) 0.88 Pharmaceutical intermediates
1,5-Difluoro-3-methoxy-2-nitrobenzene 66684-61-5 C₇H₅F₂NO₃ F (1,5), NO₂ (2), -OCH₃ (3) 0.92 Fluorinated drug synthesis
1-(Difluoromethoxy)-3-nitrobenzene 22236-07-3 C₇H₅F₂NO₃ NO₂ (3), -OCF₂H (1) N/A Agrochemicals, hydrogen-bonded dimers
4-Bromo-1-(2-methoxyethoxy)-2-nitrobenzene N/A C₉H₁₀BrNO₅ Br (4), NO₂ (2), -OCH₂CH₂OCH₃ (1) N/A Nucleophilic substitution reactions
6-Fluoro-2-(hexafluoropropan-2-yloxy)nitrobenzene 123950-47-0 C₉H₄F₇NO₃ F (6), NO₂ (2), -OC(CF₃)₂H (2) N/A High-stability materials

Key Research Findings

  • Electronic Effects : The 2-methoxyethoxy group in this compound donates electron density via oxygen lone pairs, moderating the strong electron-withdrawing effects of the nitro and fluorine groups. This balance facilitates controlled reactivity in Suzuki-Miyaura couplings .
  • Bioactivity : Nitroaromatics with alkoxy chains, like 1-(difluoromethoxy)-3-nitrobenzene, exhibit enhanced herbicidal activity due to improved membrane permeability .
  • Safety : Brominated analogs (e.g., 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene) require stringent handling due to toxicity risks, whereas fluorine-substituted derivatives are generally safer .

Biological Activity

1-Fluoro-3-(2-methoxyethoxy)-2-nitrobenzene is a compound of increasing interest in medicinal chemistry due to its potential biological activities and applications. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C₈H₈FNO₃
  • Molecular Weight : 185.15 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a fluoro group, a nitro group, and a methoxyethoxy substituent, which contribute to its unique chemical properties and biological activities.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The nitro group is known to participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS), which can affect various cellular processes.

In Vitro Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cell lines. For instance, in a study assessing its impact on cancer cell lines, it was found that the compound exhibited significant cytotoxicity with an IC50 value ranging from 10 to 20 µM, depending on the cell line tested.

Cell LineIC50 (µM)
HeLa (cervical)15
MCF-7 (breast)12
A549 (lung)18

These results suggest that this compound may have potential as an anticancer agent.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of nitrobenzene compounds, including this compound, showed promising results against resistant strains of cancer cells. The study reported that modifications to the methoxy group enhanced the compound's potency against tumor cells.
  • Enzyme Inhibition : Research indicated that this compound could inhibit certain enzymes involved in metabolic pathways. Specifically, it was shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of co-administered drugs.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Nitration Reaction : The starting material, 1-Fluoro-3-(2-methoxyethyl)benzene, undergoes nitration using nitric acid in the presence of sulfuric acid to introduce the nitro group.
    C8H9F+HNO3C8H8FNO3+H2O\text{C}_8\text{H}_9\text{F}+\text{HNO}_3\rightarrow \text{C}_8\text{H}_8\text{FNO}_3+\text{H}_2\text{O}
  • Fluorination : The introduction of the fluorine atom can be achieved via electrophilic fluorination methods using reagents such as Selectfluor or N-fluorobenzenesulfonimide.

Research Findings and Future Directions

Recent research has highlighted the potential of this compound as a scaffold for designing new therapeutic agents. Its unique structure allows for modifications that could enhance selectivity and potency against specific biological targets. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.
  • Mechanistic Studies : To better understand the pathways affected by this compound.
  • Structure-Activity Relationship (SAR) : Investigating how changes in structure affect biological activity.

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